1,1,2,3,4,5,6-Heptachlorocyclohexane

Descripción general

Descripción

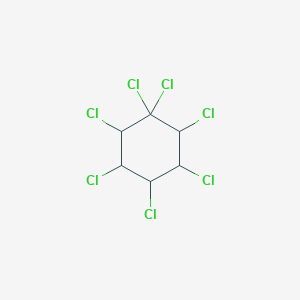

1,1,2,3,4,5,6-Heptachlorocyclohexane is a polyhalogenated organic compound characterized by a six-carbon ring with seven chlorine atoms attached

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,1,2,3,4,5,6-Heptachlorocyclohexane can be synthesized through the chlorination of cyclohexane under radical addition conditions. The process involves the addition of chlorine to cyclohexane in the presence of light or heat, leading to the formation of multiple chlorinated products. The reaction conditions typically include:

- Chlorine gas (Cl₂)

- Heat (Δ) or ultraviolet light (hν)

- Radical initiators (e.g., benzoyl peroxide)

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process is carefully controlled to maximize yield and purity, often involving:

- Continuous flow reactors

- Temperature control systems

- Purification steps (e.g., distillation, crystallization)

Análisis De Reacciones Químicas

1,1,2,3,4,5,6-Heptachlorocyclohexane undergoes various chemical reactions, including:

- Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of chlorinated cyclohexanones or cyclohexanols.

- Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of partially dechlorinated cyclohexanes.

- Substitution: Nucleophilic substitution reactions can occur with nucleophiles like hydroxide ions (OH⁻) or amines (NH₂⁻), leading to the replacement of chlorine atoms with other functional groups.

Common Reagents and Conditions:

- Oxidizing agents: Potassium permanganate, chromium trioxide

- Reducing agents: Lithium aluminum hydride, sodium borohydride

- Nucleophiles: Hydroxide ions, amines

Major Products:

- Chlorinated cyclohexanones

- Cyclohexanols

- Partially dechlorinated cyclohexanes

Aplicaciones Científicas De Investigación

Chemical Properties and Toxicology

Heptachlorocyclohexane is part of the technical hexachlorocyclohexane mixture and is structurally similar to other isomers like α-, β-, and γ-hexachlorocyclohexane. Its chemical stability and lipophilicity contribute to its persistence in the environment. Studies have indicated that exposure to heptachlorocyclohexane can lead to various toxicological effects in both humans and wildlife, including neurotoxicity and liver damage .

Bioremediation Potential

Microbial Transformation

Research has shown that certain bacteria can metabolize heptachlorocyclohexane through enzymatic processes. For instance, studies involving Sphingobium indicum demonstrated that heptachlorocyclohexane could be converted into less harmful compounds by specific dehydrochlorinases (LinA) and haloalkane dehalogenases (LinB) under aerobic conditions . This metabolic pathway is crucial for developing bioremediation strategies to address contaminated sites.

Case Study: Landfill Remediation

A pilot test conducted in landfills polluted with liquid organic wastes highlighted the effectiveness of surfactant-enhanced aquifer remediation (SEAR) technology. The study monitored heptachlorocyclohexane concentrations in groundwater and demonstrated that surfactant injection could mobilize dense non-aqueous phase liquids (DNAPLs) containing chlorinated compounds, including heptachlorocyclohexane . This approach shows promise for cleaning up contaminated sites where heptachlorocyclohexane is present.

Environmental Monitoring

Long-term monitoring of water bodies has revealed significant reductions in pesticide loads associated with hexachlorocyclohexane isomers. For example, a study on Lake Superior indicated over 90% reduction in HCH levels due to natural degradation processes and biotic interactions . Understanding these trends helps inform regulatory policies regarding the use of chlorinated compounds.

Toxicological Profiles

The toxicological profiles of heptachlorocyclohexane are critical for assessing its impact on public health. Research indicates that exposure can lead to severe health effects such as seizures and liver toxicity . The ATSDR's toxicological profile outlines sensitive targets for various exposure routes and emphasizes the need for ongoing research into the health effects of this compound.

Mecanismo De Acción

The mechanism by which 1,1,2,3,4,5,6-Heptachlorocyclohexane exerts its effects involves interactions with various molecular targets and pathways. The compound’s high chlorine content allows it to interact with enzymes and proteins, potentially inhibiting their function. Additionally, its lipophilic nature enables it to integrate into cellular membranes, disrupting normal cellular processes.

Molecular Targets and Pathways:

- Enzymes: Inhibition of key enzymes involved in metabolic pathways.

- Cellular Membranes: Disruption of membrane integrity and function.

Comparación Con Compuestos Similares

1,1,2,3,4,5,6-Heptachlorocyclohexane can be compared to other chlorinated cyclohexanes, such as:

- 1,2,3,4,5,6-Hexachlorocyclohexane: Contains one less chlorine atom, leading to differences in reactivity and stability.

- 1,1,2,3,4,5,6,7-Octachlorocyclohexane: Contains one more chlorine atom, resulting in increased lipophilicity and potential toxicity.

Uniqueness: this compound’s unique structure, with seven chlorine atoms, provides a distinct balance of reactivity and stability, making it a valuable compound for various research and industrial applications.

Actividad Biológica

1,1,2,3,4,5,6-Heptachlorocyclohexane (HCH) is a chlorinated hydrocarbon with significant biological activity. It is primarily known for its use as a pesticide and its impact on various biological systems. This article reviews the biological effects of HCH, focusing on its mechanisms of action, toxicological profiles, and implications for human health and the environment.

Chemical Structure and Isomers

Heptachlorocyclohexane consists of multiple isomers, including alpha (α), beta (β), gamma (γ), and delta (δ) forms. Each isomer exhibits distinct biological activities and toxicological profiles:

- Alpha-HCH : Known for its neurotoxic effects.

- Beta-HCH : Less efficiently excreted from the body and associated with prolonged toxicity.

- Gamma-HCH (Lindane) : Widely used as an insecticide; exhibits both neurotoxic and developmental effects.

- Delta-HCH : Less studied but included in the overall assessment.

The biological activity of HCH isomers primarily involves their interaction with the central nervous system (CNS). The mechanisms include:

- Neurotoxicity : HCH isomers disrupt ion channels and neurotransmitter systems. For example, γ-HCH interferes with the gamma-aminobutyric acid (GABA) receptor-linked chloride channel complex, leading to convulsions in exposed organisms .

- Metabolic Transformation : HCH undergoes biotransformation in the liver to form chlorophenols, which are further conjugated with sulfuric and glucuronic acids for excretion . This metabolic pathway can lead to hepatotoxicity.

Acute Toxicity

Acute exposure to HCH can result in various symptoms depending on the isomer:

- Alpha-HCH : Causes seizures and convulsions in animals .

- Beta-HCH : Associated with coma and prolonged neurological effects .

- Gamma-HCH : Linked to developmental toxicity and immune system impairment .

Chronic Toxicity

Long-term exposure studies have shown that all HCH isomers can lead to:

- Liver Damage : Increased liver weight and necrosis observed in animal studies .

- Reproductive Effects : Injury to ovaries and testes reported in animal models exposed to γ-HCH .

Case Studies

-

Human Exposure Incidents :

- A study highlighted cases where individuals using large amounts of γ-HCH developed blood disorders; however, a direct cause-and-effect relationship remains inconclusive .

- In agricultural settings where HCH was used extensively, increased incidences of neurological disorders were noted among workers .

- Environmental Impact Studies :

Table 1: Toxicological Effects of HCH Isomers

| Isomer | Acute Effects | Chronic Effects | Target Organs |

|---|---|---|---|

| Alpha-HCH | Seizures | Liver toxicity | CNS, Liver |

| Beta-HCH | Coma | Prolonged neurological effects | CNS |

| Gamma-HCH | Convulsions | Developmental toxicity | CNS, Reproductive |

| Delta-HCH | Less studied | Unknown | Unknown |

Table 2: Metabolic Pathways of HCH Isomers

| Isomer | Metabolites Produced | Excretion Pathway |

|---|---|---|

| Alpha-HCH | Chlorophenols | Urine |

| Beta-HCH | Chlorophenols | Urine |

| Gamma-HCH | Chlorophenols | Urine |

| Delta-HCH | Not well characterized | Unknown |

Propiedades

IUPAC Name |

1,1,2,3,4,5,6-heptachlorocyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl7/c7-1-2(8)4(10)6(12,13)5(11)3(1)9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWMMFAQCEHVJPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1Cl)Cl)(Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90924706 | |

| Record name | 1,1,2,3,4,5,6-Heptachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90924706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

707-55-1, 12407-87-3 | |

| Record name | 1,1,2,3,4,5,6-Heptachlorocyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=707-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptachlorocyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000707551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexane, heptachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012407873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,2,3,4,5,6-Heptachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90924706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2,3,4,5,6-heptachlorocyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.819 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.